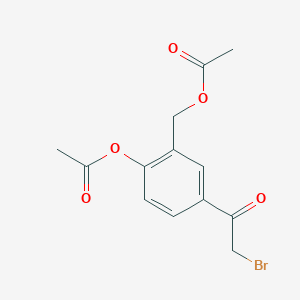
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
Cat. No. B141224
Key on ui cas rn:
24085-07-2
M. Wt: 329.14 g/mol
InChI Key: QVJPOKCPMZBJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04423070
Procedure details


A solution of bromine (7.1 g.) in chloroform (20 ml.) was added dropwise to a stirred solution of 3'-acetoxymethyl-4'-acetoxyacetophenone (11.0 g.) in chloroform (150 ml.) at room temperature. After completion of the addition, the solution was washed with water (2×150 ml.) and brine (100 ml.). The organic phase was dried (MgSO4), filtered and evaporated to give 3'-acetoxymethyl-4'-acetoxy-2-bromoacetophenone (10.0 g.) which was judged to be sufficiently pure by IR and TLC [SiO2 ; 1:1 v/v EtOAc/petrol (60°-80° C.)] for use without further purification or characterisation. A solution of 3'-acetoxymethyl-4'-acetoxy-2-bromoacetophenone (10.0 g.) in dimethylsulphoxide (150 ml.) was stirred at room temperature for 48 hours. The solution was then poured into ice-water (500 ml.) and extracted with ethyl acetate (3×200 ml.). The organic layers were combined, dried (MgSO4) filtered. The solvent was removed by evaporation to give 3'-acetoxymethyl- 4'-acetoxy-phenylglyoxal hydrate as a yellow oil (6.5 g. 81%). The glyoxal derivative had a satisfactory IR spectrum and was judged pure by TLC (SiO2 : EtOAc) and was therefore used without full characterisation or isolation.




Identifiers


|
REACTION_CXSMILES
|
[Br:1]Br.[C:3]([O:6][CH2:7][C:8]1[CH:9]=[C:10]([C:18](=[O:20])[CH3:19])[CH:11]=[CH:12][C:13]=1[O:14][C:15](=[O:17])[CH3:16])(=[O:5])[CH3:4]>C(Cl)(Cl)Cl>[C:3]([O:6][CH2:7][C:8]1[CH:9]=[C:10]([C:18](=[O:20])[CH2:19][Br:1])[CH:11]=[CH:12][C:13]=1[O:14][C:15](=[O:17])[CH3:16])(=[O:5])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC=1C=C(C=CC1OC(C)=O)C(C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution was washed with water (2×150 ml.) and brine (100 ml.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC=1C=C(C=CC1OC(C)=O)C(CBr)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
